

Application Notes and Protocols: 2-(Isoxazol-4-yl)ethanol in Drug Discovery

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Compound of Interest

Compound Name: 2-(Isoxazol-4-yl)ethanol

Cat. No.: B1591093

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A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

These application notes provide a comprehensive overview of **2-(Isoxazol-4-yl)ethanol** as a valuable building block in modern medicinal chemistry. We will explore the significance of the isoxazole scaffold, detail the synthesis and derivatization of this specific synthon, and provide exemplary protocols for its application in the design and synthesis of potential therapeutic agents.

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is a cornerstone in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.^{[1][2][3][4]} The isoxazole moiety is found in a wide range of FDA-approved drugs, demonstrating its clinical significance across diverse therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.^{[5][6][7]}

The substitution pattern on the isoxazole ring plays a crucial role in defining the pharmacological activity of the resulting molecule. The 4-position of the isoxazole ring, as present in **2-(Isoxazol-4-yl)ethanol**, offers a strategic vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in novel drug candidates.^{[8][9]}

2-(Isoxazol-4-yl)ethanol: A Versatile Synthron

2-(Isoxazol-4-yl)ethanol (CAS No. 884504-75-0) is a bifunctional molecule that combines the desirable features of the isoxazole core with a reactive primary alcohol. This hydroxyl group serves as a convenient handle for introducing a wide array of functional groups and for linking the isoxazole scaffold to other molecular fragments, making it an ideal starting material for library synthesis and lead optimization.

Key Attributes of **2-(Isoxazol-4-yl)ethanol** in Drug Discovery:

- **Scaffold Hopping and Bioisosteric Replacement:** The isoxazole ring can serve as a bioisostere for other aromatic or heteroaromatic systems, enabling scaffold hopping to improve pharmacokinetic and pharmacodynamic properties.
- **Linker Chemistry:** The ethanol side chain provides a reactive site for etherification, esterification, and other coupling reactions, allowing for the introduction of linkers to connect to other pharmacophores or to modulate solubility and cell permeability.
- **Exploration of SAR:** The 4-position of the isoxazole allows for the systematic exploration of substitutions to probe the binding pocket of a biological target and optimize potency and selectivity.

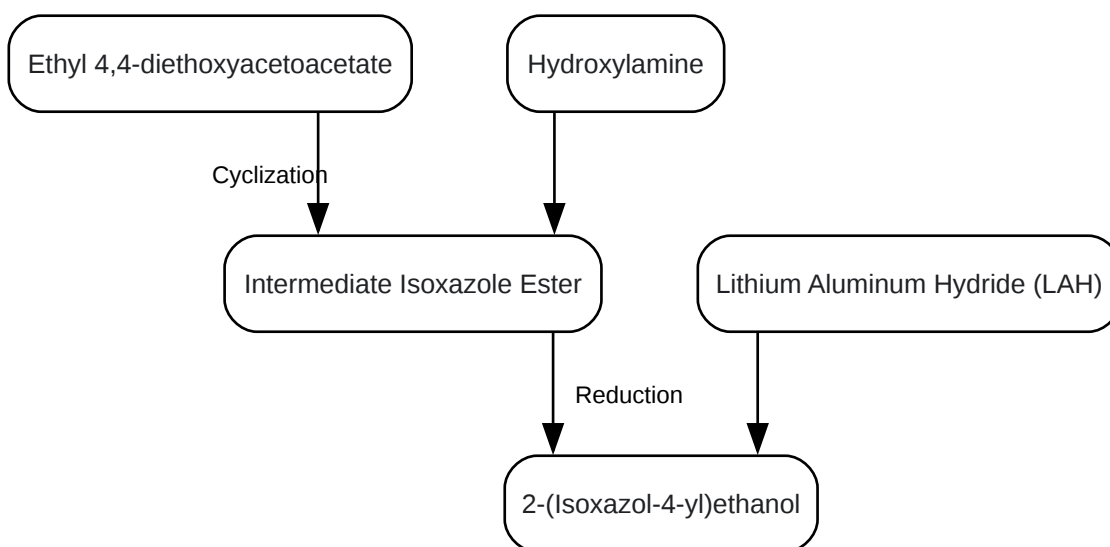
Synthesis and Derivatization of 2-(Isoxazol-4-yl)ethanol

The following protocols provide a representative synthesis of **2-(Isoxazol-4-yl)ethanol** and a general method for its derivatization.

Protocol 1: Synthesis of 2-(Isoxazol-4-yl)ethanol

This protocol outlines a plausible multi-step synthesis starting from commercially available reagents. The key step involves the formation of the isoxazole ring via a [3+2] cycloaddition reaction.^{[10][11]}

Workflow for the Synthesis of **2-(Isoxazol-4-yl)ethanol**



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Caption: Synthetic workflow for **2-(Isoxazol-4-yl)ethanol**.

Step-by-Step Protocol:

- Synthesis of Ethyl isoxazole-4-carboxylate (Intermediate C):
 - To a solution of ethyl 4,4-diethoxyacetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl isoxazole-4-carboxylate.
 - Purify the crude product by column chromatography on silica gel.
- Reduction to **2-(Isoxazol-4-yl)ethanol** (E):

- Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.
- Slowly add a solution of ethyl isoxazole-4-carboxylate (1.0 eq) in anhydrous THF to the LAH suspension.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure to obtain the crude **2-(Isoxazol-4-yl)ethanol**.
- Purify the product by column chromatography on silica gel.

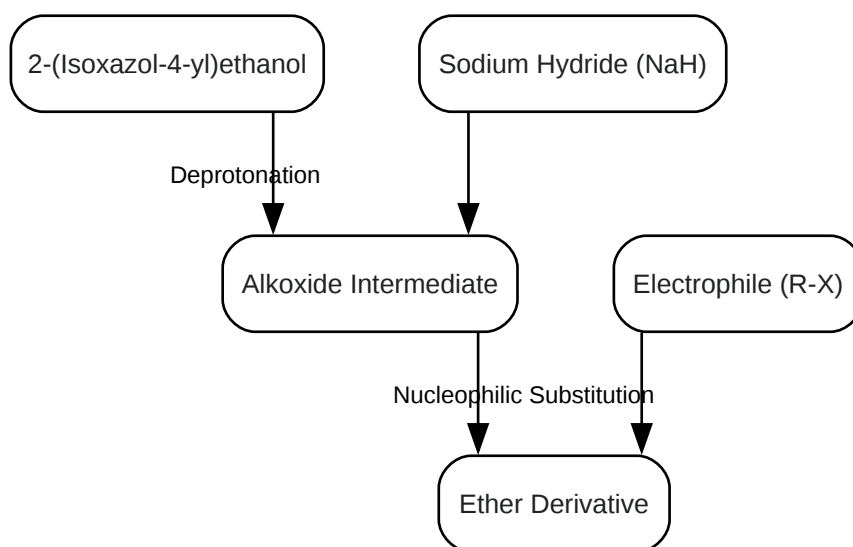
Table 1: Summary of Reaction Parameters for the Synthesis of **2-(Isoxazol-4-yl)ethanol**

Step	Reagents and Conditions	Typical Yield	Purification Method
Isoxazole Formation	Ethyl 4,4-diethoxyacetoacetate, NH ₂ OH·HCl, NaOAc, EtOH, reflux	60-70%	Column Chromatography
Ester Reduction	Ethyl isoxazole-4-carboxylate, LAH, THF, 0 °C to RT	75-85%	Column Chromatography

Protocol 2: Derivatization of **2-(Isoxazol-4-yl)ethanol** via Williamson Ether Synthesis

This protocol demonstrates the utility of the primary alcohol for further modification, a key step in library development.

Workflow for Williamson Ether Synthesis



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Caption: Derivatization via Williamson ether synthesis.

Step-by-Step Protocol:

- To a solution of **2-(Isoxazol-4-yl)ethanol** (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Add the desired electrophile (e.g., a substituted benzyl bromide or an alkyl iodide) (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
- Carefully quench the reaction with saturated aqueous ammonium chloride solution.

- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

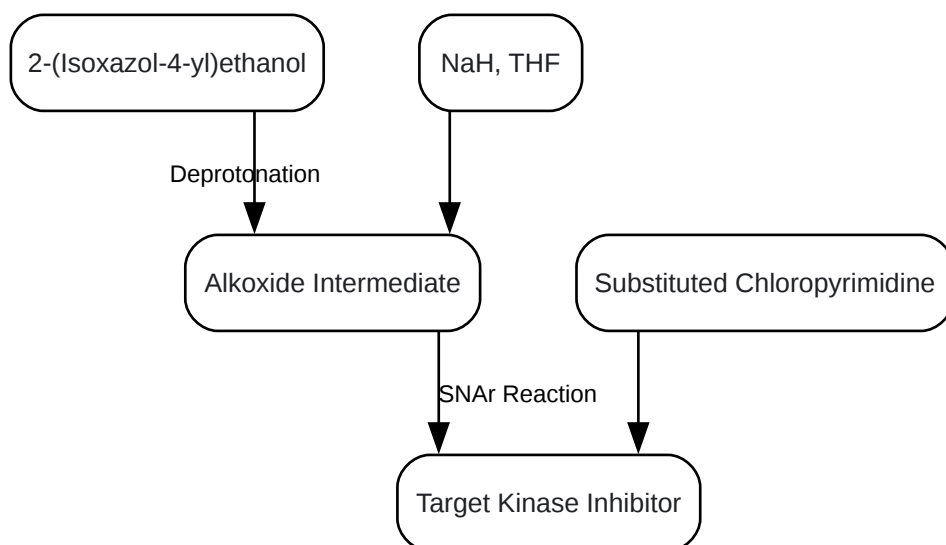
Application in a Hypothetical Drug Discovery Cascade: Design of a Novel Kinase Inhibitor

To illustrate the practical application of **2-(Isoxazol-4-yl)ethanol**, we present a hypothetical design and synthetic strategy for a novel kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, and a side chain that extends into a more solvent-exposed region to enhance selectivity and physicochemical properties.

Target Molecule Design:

Our hypothetical target molecule will feature the 2-(Isoxazol-4-yl)ethoxy moiety linked to a privileged kinase scaffold, such as a substituted pyrimidine or quinazoline. The isoxazole will serve as a hinge-binding motif, while the ethoxy linker provides the appropriate spacing and vector to position a solubilizing group or a fragment that can interact with a specific sub-pocket of the kinase.

Synthetic Strategy from **2-(Isoxazol-4-yl)ethanol**



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Caption: Synthesis of a hypothetical kinase inhibitor.

Rationale for Design Choices:

- Isoxazole Core: Known to form hydrogen bonds with the hinge region of many kinases.
- Ethoxy Linker: Provides flexibility and optimal distance to the solvent-exposed region.
- Substituted Pyrimidine: A well-established scaffold in numerous approved kinase inhibitors. The substituents on the pyrimidine can be varied to optimize potency and selectivity.

This example demonstrates how **2-(Isoxazol-4-yl)ethanol** can be a valuable starting point for the rapid synthesis of a library of potential kinase inhibitors for screening and lead optimization.

Conclusion

2-(Isoxazol-4-yl)ethanol is a versatile and valuable building block for drug discovery. Its combination of a privileged isoxazole scaffold and a reactive ethanol side chain provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The protocols and strategies outlined in these application notes are intended to serve as a guide for researchers to unlock the potential of this promising synthon in their own drug discovery programs.

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